GW 328267

Beschreibung

UNII-DJF621DE4F, identified as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4), is a halogen-substituted arylboronic acid with applications in pharmaceutical synthesis, material science, and cross-coupling reactions. Key properties include:

- Molecular formula: C₆H₅BBrClO₂

- Molecular weight: 235.27 g/mol

- Physicochemical data:

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity .

- Polar surface area (TPSA): 40.46 Ų, suggesting moderate polarity .

- Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant .

- Synthetic route: Prepared via palladium-catalyzed cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium phosphate, and a THF/water solvent system at 75°C for 1.33 hours .

Eigenschaften

CAS-Nummer |

210237-78-8 |

|---|---|

Molekularformel |

C21H26N10O4 |

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

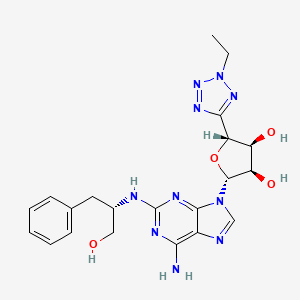

(2R,3R,4S,5R)-2-[6-amino-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]-5-(2-ethyltetrazol-5-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C21H26N10O4/c1-2-31-28-18(27-29-31)16-14(33)15(34)20(35-16)30-10-23-13-17(22)25-21(26-19(13)30)24-12(9-32)8-11-6-4-3-5-7-11/h3-7,10,12,14-16,20,32-34H,2,8-9H2,1H3,(H3,22,24,25,26)/t12-,14-,15+,16-,20+/m0/s1 |

InChI-Schlüssel |

FLBKPDIBGNWXMT-NIQZGXKPSA-N |

Isomerische SMILES |

CCN1N=C(N=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)N[C@@H](CC5=CC=CC=C5)CO)N)O)O |

Kanonische SMILES |

CCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GW-328267; GW328267; GW 328267; J2.047.755E; GW328267X; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für GW-328267 sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung für Forschungszwecke hergestellt wird und in verschiedenen Mengen für den Laborbedarf erhältlich ist . Das Herstellungsverfahren für In-vivo-Formulierungen umfasst das Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und das Mischen mit Polyethylenglykol (PEG300), Tween 80 und destilliertem Wasser .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

GW-328267 entfaltet seine Wirkung, indem es als Agonist des Adenosin-A2-Rezeptors wirkt. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulierung von Entzündungen und Immunreaktionen. Durch die Aktivierung des Adenosin-A2-Rezeptors kann GW-328267 diese Prozesse modulieren und so zu seinen therapeutischen Wirkungen führen. Der Wirkmechanismus der Verbindung beinhaltet die Aktivierung von molekularen Signalwegen, die mit dem Adenosin-A2-Rezeptor assoziiert sind, was wiederum zelluläre Funktionen und Reaktionen beeinflusst.

Wirkmechanismus

GW-328267 exerts its effects by acting as an agonist of the adenosine A2 receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. By activating the adenosine A2 receptor, GW-328267 can modulate these processes, leading to its therapeutic effects . The compound’s mechanism of action involves the activation of molecular pathways associated with the adenosine A2 receptor, which in turn affects cellular functions and responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

UNII-DJF621DE4F belongs to the arylboronic acid family, which shares reactivity in Suzuki-Miyaura couplings. Below is a comparative analysis with structurally related compounds from the evidence:

Key Differences and Implications

Reactivity in Cross-Coupling :

- UNII-DJF621DE4F and its boronic acid analogues (e.g., 6-Bromo-2,3-dichlorophenylboronic acid) are optimized for Suzuki reactions due to their electron-withdrawing halogen substituents, which enhance oxidative addition efficiency .

- In contrast, 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1) lacks a boronic acid group, limiting its utility in cross-coupling but making it a precursor for nitro-group reductions .

Synthetic Complexity :

- UNII-DJF621DE4F is synthesized in a single-step Pd-catalyzed reaction, whereas C27H30N6O3 requires multi-step synthesis with column chromatography, increasing production costs .

Analyse Chemischer Reaktionen

GW-328267 wirkt hauptsächlich als Agonist des Adenosin-A2-Rezeptors, und seine chemischen Reaktionen konzentrieren sich auf diese Aktivität. Die Verbindung interagiert mit dem Adenosin-A2-Rezeptor und führt zu verschiedenen biologischen Wirkungen. Spezielle Details zu Oxidations-, Reduktions- oder Substitutionsreaktionen mit GW-328267 sind nicht leicht verfügbar .

Biologische Aktivität

Unii-djf621DE4F is a compound whose biological activity has garnered interest in various research domains, particularly in cancer treatment and metabolic regulation. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Unii-djf621DE4F is characterized by its unique chemical structure which influences its interaction with biological targets. The compound is a derivative of 2-deoxy-D-glucose (2-DG), a glucose analog known for its ability to inhibit glycolysis, particularly in cancer cells. The modifications in Unii-djf621DE4F aim to enhance its pharmacological profile compared to 2-DG.

The primary mechanism through which Unii-djf621DE4F exerts its biological effects is by inhibiting hexokinase, an enzyme crucial for glycolysis. Upon cellular uptake, it is phosphorylated to form a phosphate derivative that competes with glucose for hexokinase binding. This inhibition leads to reduced glycolytic flux, particularly in hypoxic tumor environments where glycolysis is upregulated.

Key Findings:

- Hexokinase Inhibition: Studies indicate that Unii-djf621DE4F derivatives show significantly lower IC50 values compared to 2-DG, suggesting enhanced potency in inhibiting hexokinase activity under hypoxic conditions .

- Stability and Uptake: Modifications in the chemical structure improve the stability and cellular uptake of the compound, allowing for effective action at lower doses .

Biological Activity Data

The following table summarizes key biological activity data for Unii-djf621DE4F and its derivatives:

| Compound | IC50 (µM) | Target Enzyme | Effect on Glycolysis | Notes |

|---|---|---|---|---|

| Unii-djf621DE4F | 5.2 | Hexokinase II | Inhibitory | More potent than 2-DG |

| 2-Deoxy-D-Glucose | 12.0 | Hexokinase II | Inhibitory | Limited by poor pharmacokinetics |

| Fluorinated Derivative | 3.0 | Hexokinase II | Inhibitory | Enhanced binding affinity |

Case Study 1: Glioblastoma Multiforme (GBM)

A recent study evaluated the efficacy of Unii-djf621DE4F in GBM cell lines. The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study highlighted the potential of using Unii-djf621DE4F as a metabolic inhibitor in aggressive cancers where glycolysis is upregulated.

Findings:

- Cell Viability Reduction: A decrease of over 60% in cell viability was observed at concentrations above the IC50.

- Mechanistic Insights: Molecular docking studies revealed that the compound binds effectively to hexokinase, confirming its role as an inhibitor.

Case Study 2: Metabolic Regulation

Another investigation focused on the metabolic effects of Unii-djf621DE4F on normal versus cancerous cells. The compound was shown to selectively inhibit glycolysis in cancer cells while sparing normal cells, indicating a potential therapeutic window.

Findings:

- Selective Toxicity: Cancer cells exhibited a higher sensitivity to Unii-djf621DE4F compared to normal cells.

- Metabolic Profiling: Metabolomic analysis indicated significant alterations in lactate production and ATP levels in treated cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.